An In-depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonamide
An In-depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzenesulfonamides in Modern Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa. When integrated into privileged structures like the benzenesulfonamide core, these effects are amplified, creating a versatile class of compounds with broad-ranging applications.
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzenesulfonamide, a key building block in this chemical class. We will delve into its chemical identity, synthesis, physicochemical properties, and its current and potential applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable insights.
Core Compound Identification and Properties
A precise understanding of a compound's identity and properties is the foundation of any successful research endeavor. This section provides the essential data for 4-Fluoro-3-methylbenzenesulfonamide.
Chemical Identity
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Systematic Name: 4-Fluoro-3-methylbenzenesulfonamide
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Molecular Formula: C₇H₈FNO₂S[1]
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Molecular Weight: 189.21 g/mol [1]
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Synonyms: Benzenesulfonamide, 4-fluoro-3-methyl- (9CI)[1][2]
Physicochemical Data
Quantitative data for 4-Fluoro-3-methylbenzenesulfonamide is not extensively published in readily accessible literature. However, based on the properties of its key precursor and related analogs, the following estimations can be made.
| Property | Value | Remarks |
| Appearance | Predicted to be a white to off-white solid. | Based on the typical appearance of sulfonamides and the solid form of its sulfonyl chloride precursor. |
| Melting Point | Not explicitly reported. The precursor, 4-Fluoro-3-methylbenzenesulfonyl chloride, has a melting point of 35-40 °C. | The melting point of the sulfonamide is expected to be significantly higher than its sulfonyl chloride precursor due to hydrogen bonding capabilities of the -NH₂ group. |
| Solubility | Expected to be sparingly soluble in water, with good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). | The sulfonamide group provides some polarity, but the aromatic ring limits aqueous solubility. |
| Spectroscopic Data | 1H NMR, 13C NMR, and Mass Spectrometry data are commercially available for reference.[3] A detailed analysis is provided in Section 4. | Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The anticipated spectra would show characteristic signals for the aromatic protons, the methyl group, and the sulfonamide protons, with splitting patterns influenced by the fluorine atom. |
Synthesis and Mechanistic Considerations
The synthesis of 4-Fluoro-3-methylbenzenesulfonamide is a multi-step process that relies on established and robust chemical transformations. The most logical and commonly employed synthetic route starts from 2-fluorotoluene and proceeds through a key sulfonyl chloride intermediate.
Synthetic Workflow
The overall synthesis can be visualized as a two-stage process: the formation of the sulfonyl chloride, followed by amidation.
Caption: Synthetic workflow for 4-Fluoro-3-methylbenzenesulfonamide.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1)
This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring. The fluorine atom is an ortho, para-director, and while the methyl group is also an ortho, para-director, the para-position relative to the fluorine atom is sterically favored and electronically activated, leading to the desired regioselectivity.
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct).
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Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (typically 3-5 equivalents) and cool it in an ice bath to 0-5 °C.
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Substrate Introduction: Add 2-fluorotoluene (1 equivalent) dropwise via the dropping funnel to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
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Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-Fluoro-3-methylbenzenesulfonyl chloride as a solid.
Part B: Synthesis of 4-Fluoro-3-methylbenzenesulfonamide (CAS: 379254-40-7)
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by ammonia.
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Reaction Setup: Dissolve the 4-Fluoro-3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
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Nucleophile Addition: Cool the solution in an ice bath and add an excess of an ammonia source. Aqueous ammonium hydroxide (2-3 equivalents) is commonly used and can be added dropwise. Alternatively, ammonia gas can be bubbled through the solution.
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Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
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Work-up: If an aqueous base was used, the product may precipitate. If not, the solvent can be removed under reduced pressure. The residue can then be partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Isolation and Purification: The crude solid can be purified by recrystallization or column chromatography to yield pure 4-Fluoro-3-methylbenzenesulfonamide.
Applications in Research and Drug Discovery
The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, including diuretics, anticonvulsants, and antibiotics. The introduction of a fluorine atom and a methyl group at the 4- and 3-positions, respectively, fine-tunes the electronic and steric properties of the scaffold, making 4-Fluoro-3-methylbenzenesulfonamide a valuable intermediate for synthesizing novel therapeutic agents.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a building block in the synthesis of more complex molecules. The sulfonamide nitrogen can be further functionalized, and the aromatic ring can participate in various coupling reactions, allowing for the construction of diverse chemical libraries for high-throughput screening. The presence of fluorine is particularly advantageous, as it can enhance metabolic stability and improve the pharmacokinetic profile of the final drug candidate.[4]
Potential Therapeutic Areas
While specific biological activity data for 4-Fluoro-3-methylbenzenesulfonamide itself is not widely reported, the broader class of substituted benzenesulfonamides has shown promise in several therapeutic areas:
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Anti-inflammatory and Analgesic Agents: Many sulfonamide derivatives exhibit anti-inflammatory properties. A structurally related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, has demonstrated significant analgesic and antiallodynic effects in murine models of pain, suggesting the potential for this scaffold in pain management research.[5]
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Antimicrobial Agents: The sulfonamide core is famous for its role in the sulfa drugs, the first class of effective antibacterial agents. Research continues into novel sulfonamide derivatives to combat antibiotic resistance. Studies on new benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.[2][6][7]
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Anticancer and Enzyme Inhibition: Certain sulfonamides are known to be potent inhibitors of carbonic anhydrase, an enzyme family implicated in the growth and proliferation of some cancers. The specific substitution pattern of 4-Fluoro-3-methylbenzenesulfonamide could be explored for designing selective enzyme inhibitors.
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Antiviral Research: Benzenesulfonamide derivatives have been investigated as inhibitors of viral proteins. For example, some have been designed as potent inhibitors of the influenza hemagglutinin protein, which is crucial for viral entry into host cells.[8]
The logical pathway for its application in drug discovery is illustrated below.
Caption: Drug discovery workflow utilizing 4-Fluoro-3-methylbenzenesulfonamide.
Spectroscopic Characterization
Authenticating the structure of 4-Fluoro-3-methylbenzenesulfonamide is unequivocally achieved through a combination of spectroscopic methods. While specific spectra are proprietary to commercial suppliers, the expected features can be predicted.
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1H NMR: The proton NMR spectrum should display distinct signals corresponding to the different types of protons in the molecule. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. The aromatic region would show complex splitting patterns for the three protons on the benzene ring, with couplings to each other and to the fluorine atom. The methyl group (-CH₃) would appear as a singlet in the aliphatic region.
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13C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The other aromatic carbons would also show smaller couplings to the fluorine atom.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (189.21). The fragmentation pattern would likely involve the loss of SO₂ and NH₂ groups.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the sulfonamide group (typically two bands in the range of 3200-3400 cm⁻¹), the S=O stretching (asymmetric and symmetric stretching bands around 1350 and 1160 cm⁻¹, respectively), and C-F stretching vibrations.
Safety, Handling, and Storage
Proper handling and storage of all chemicals are paramount for laboratory safety. The following guidelines are based on the known hazards of the precursor and related sulfonamides.
Hazard Identification
The precursor, 4-Fluoro-3-methylbenzenesulfonyl chloride, is classified as a corrosive substance that causes severe skin burns and eye damage. While the final sulfonamide is expected to be less acutely hazardous, it should still be handled with care.
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Potential Hazards:
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May cause skin irritation.
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May cause serious eye irritation.
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May be harmful if swallowed or inhaled.
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Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders to avoid inhalation.
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Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
4-Fluoro-3-methylbenzenesulfonamide is a strategically designed chemical intermediate that combines the privileged benzenesulfonamide scaffold with the unique properties of fluorine. Its straightforward synthesis from readily available starting materials makes it an accessible and valuable tool for chemists in both academic and industrial settings. While its primary role is as a building block for the synthesis of more complex molecules, the known biological activities of related compounds suggest that derivatives of 4-Fluoro-3-methylbenzenesulfonamide could hold significant promise in the development of new therapeutics, particularly in the areas of pain management, infectious diseases, and oncology. As the demand for novel, effective, and safe drugs continues to grow, the importance of versatile and intelligently designed intermediates like 4-Fluoro-3-methylbenzenesulfonamide will undoubtedly increase.
References
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CP Lab Safety. (n.d.). 4-Fluoro-3-methyl-benzenesulfonamide, 98% Purity, C7H8FNO2S. Retrieved from [Link]
- Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. doi:10.3389/fchem.2019.00634
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Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]
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Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]
- Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 604-608.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Rehman, N. U., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4511-4518.
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SpectraBase. (n.d.). N-but-3-enyl-4-methyl-benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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